(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
Overview
Description
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol, also known as 4R-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol or EDB-4-ol, is a natural product found in many plants and fungi. It is a member of the benzopyran family of compounds and is known to have various pharmacological activities. EDB-4-ol has been studied extensively in recent years due to its potential therapeutic applications.
Scientific Research Applications
Antioxidant Properties and Radical Scavenging
Chromones, including compounds like (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol, have been extensively studied for their antioxidant properties. These compounds are found in significant amounts in the human diet and are associated with various physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The antioxidant properties of chromones, which allow them to neutralize active oxygen and cut off free radical processes, are considered vital in delaying or inhibiting cell impairment leading to diseases. The presence of a double bond, a carbonyl group in the chromone, and specific hydroxyl groups are crucial for their radical scavenging activity, with a decrease in potential observed upon modification of these groups (Yadav et al., 2014).
Anticancer Activity
Research on benzopyran derivatives, including (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol, has shown promising anticancer effects. Studies indicate these compounds exhibit high tumor specificity with minimal toxicity to normal cells. For instance, certain chromone derivatives have been found to induce apoptotic cell death in human oral squamous cell carcinoma cell lines through pathways possibly involving the down-regulation of the glycerophospholipid pathway. The structure-activity relationship analysis suggests that the anticancer efficacy of these compounds correlates with their molecular size and lipophilicity, emphasizing the importance of chemical modifications to enhance therapeutic potential (Sugita et al., 2017).
Hepatocellular Carcinoma Treatment
Baicalein, a flavonoid compound structurally related to benzopyran derivatives, has been studied for its anti-cancer effects on Hepatocellular Carcinoma (HCC). The compound impacts several biological processes such as cell proliferation, metastasis, apoptosis, and autophagy. Baicalein offers a promising avenue for developing novel, less toxic anticancer drugs for HCC treatment, showcasing the potential of benzopyran derivatives in therapeutic applications (Bie et al., 2017).
Novel Therapeutic Agents
The broad spectrum of biological activities exhibited by benzopyran derivatives underlines their potential as therapeutic agents for various diseases. Their structural diversity and physicochemical properties have made them subjects of numerous patents, indicating their utility in vivo and in vitro biological responses. The clinical evaluation of these derivatives is crucial for understanding their therapeutic utility and potential as lead compounds for the design of new molecules (Xiu et al., 2017).
properties
IUPAC Name |
(4R)-6-ethyl-3,4-dihydro-2H-chromen-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10,12H,2,5-6H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYFSLDMGVADKA-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)OCC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234111 | |
Record name | 2H-1-Benzopyran-4-ol, 6-ethyl-3,4-dihydro-, (4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol | |
CAS RN |
1461689-21-3 | |
Record name | 2H-1-Benzopyran-4-ol, 6-ethyl-3,4-dihydro-, (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461689-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-4-ol, 6-ethyl-3,4-dihydro-, (4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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